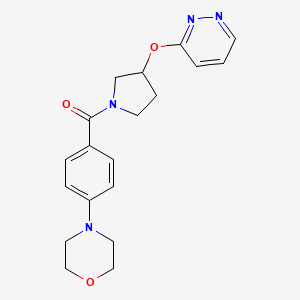

(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone

Description

(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a structurally complex compound featuring three distinct heterocyclic components:

- A pyrrolidin-1-yl methanone core, providing conformational rigidity and nitrogen-based basicity.

- A 3-(pyridazin-3-yloxy) substituent, introducing a pyridazine ring with two adjacent nitrogen atoms, which may enhance binding affinity in biological targets.

Synthesis methods for such compounds often involve coupling reactions between chlorinated intermediates and nucleophiles (e.g., amines or oxygen-containing heterocycles), as seen in related morpholinophenyl methanones .

Properties

IUPAC Name |

(4-morpholin-4-ylphenyl)-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3/c24-19(15-3-5-16(6-4-15)22-10-12-25-13-11-22)23-9-7-17(14-23)26-18-2-1-8-20-21-18/h1-6,8,17H,7,9-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAFIPOXWADBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the morpholine, pyridazine, and pyrrolidine derivatives. These components are then subjected to various coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone exhibit promising anticancer properties. For instance, certain derivatives have been identified as effective inhibitors of various kinases involved in cancer progression. These compounds can disrupt signaling pathways critical for tumor growth and metastasis, making them candidates for further development in cancer therapeutics .

Neuropharmacological Effects

Studies have shown that the compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating neuropsychiatric disorders such as depression and anxiety. The morpholine structure is known to enhance blood-brain barrier permeability, which could improve the efficacy of neuroactive drugs .

Enzyme Inhibition

The compound has been investigated for its role as a phosphodiesterase inhibitor. Phosphodiesterases are crucial enzymes that regulate cellular signaling pathways by breaking down cyclic nucleotides like cAMP and cGMP. Inhibition of these enzymes can lead to increased levels of these signaling molecules, which have various physiological effects, including vasodilation and improved cardiac function.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and key analogs:

Table 1. Comparative Analysis of Structurally Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Notable Properties/Findings |

|---|---|---|---|---|

| (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone (Target) | Inferred: C19H21N5O3 | ~363.41 | Pyridazin-3-yloxy linker, morpholinophenyl group | Hypothesized enhanced solubility (morpholine) and target selectivity (pyridazine) based on structural analogs |

| 3-Morpholino-4-(2-pyridinyl)-1H-pyrazol-1-ylmethanone (CAS 303995-20-2) | C19H18N4O2 | 334.37 | Pyrazole core, pyridinyl and morpholino substituents | Higher aromaticity (pyrazole) may improve metabolic stability compared to pyrrolidine-based analogs |

| (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone | Assumed: C17H22N2O2 | ~286.37 | Piperidinylmethoxy group, pyrrolidinyl methanone | Requires strict safety protocols in R&D due to reactive piperidine moiety |

| 1-[(N,N-Dimethylamino)benzenesulfonyl]-substituted benzimidazoles () | C23H28N4O5S | ~496.56 | Benzimidazole core, sulfonyl/sulfinyl groups | High synthetic yield (87%); potential as proton pump inhibitors due to sulfonyl groups |

Key Structural and Functional Differences:

Heterocyclic Core Variations: The target compound employs a pyrrolidine-methanone scaffold, while analogs such as 3-Morpholino-4-(2-pyridinyl)-1H-pyrazol-1-ylmethanone (CAS 303995-20-2) use pyrazole or benzimidazole cores . Pyridazine in the target may offer unique electronic properties compared to pyridine or pyrazole. Piperidine vs. Morpholine: Piperidine-containing analogs (e.g., (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone) exhibit greater conformational flexibility but require stringent safety handling , whereas morpholine enhances aqueous solubility .

Synthetic Routes: The target compound’s synthesis likely mirrors methods used for 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone, involving nucleophilic substitution of chlorinated intermediates with amines or oxygen nucleophiles . In contrast, benzimidazole derivatives () rely on sulfonylation/sulfinylation reactions , and nicotinonitrile analogs () incorporate cyanide groups via substitution .

Biological Implications: Pyridazine vs. Pyridine: The pyridazin-3-yloxy group in the target compound may improve binding to ATP pockets in kinases due to its dual nitrogen atoms, whereas pyridine analogs (e.g., CAS 303995-20-2) rely on aromatic π-stacking . Morpholine vs.

Research Findings and Gaps:

- Safety Profiles: Piperidine-containing methanones require rigorous safety protocols (e.g., ventilation, PPE) , whereas morpholine analogs are generally better tolerated.

- Synthetic Yields : Benzimidazole derivatives () achieve yields up to 87% , but the target compound’s synthesis efficiency remains unquantified in the evidence.

- Pharmacological Data : Empirical studies on the target compound’s bioactivity are lacking; inferences are drawn from structural analogs.

Biological Activity

(4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 354.41 g/mol. The compound features a morpholine ring, a pyridazine moiety, and a pyrrolidine structure, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Preparation of Intermediates : Synthesis of the pyridazine and pyrrolidine intermediates.

- Coupling Reaction : The morpholine derivative is coupled with the prepared intermediates under controlled conditions using catalysts and solvents to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The compound's structure allows for effective binding, influencing pathways related to:

- Cell Proliferation

- Apoptosis

- Signal Transduction

Pharmacological Applications

Research has indicated several potential pharmacological applications:

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.

- Antimicrobial Properties : Preliminary assays suggest that the compound has antimicrobial activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antibacterial agent.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Table 1: Biological Activity Summary

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Intermediate Preparation | Pyridazine derivative + Morpholine | 85% |

| Coupling Reaction | Pyrrolidine + Morpholine derivative | 90% |

Case Studies

- Anticancer Study : A recent study evaluated the anticancer properties of this compound against a panel of human tumor cell lines. Results demonstrated significant inhibition of cell growth in MCF-7 cells with an IC50 value indicating effective potency compared to standard chemotherapeutics.

- Antimicrobial Evaluation : In vitro testing against common bacterial strains revealed that the compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Morpholinophenyl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone, and how are reaction efficiencies optimized?

- Methodology : Multi-step synthesis is typically employed, starting with functionalization of the pyrrolidine core followed by coupling with morpholinophenyl and pyridazinyl groups. Key steps include nucleophilic substitution (e.g., introducing pyridazin-3-yloxy via SN2 reactions) and amide bond formation. Reaction efficiency is optimized by controlling parameters like temperature, solvent polarity, and catalyst selection. Purity is monitored using HPLC, and yields are improved by iterative refinement of stoichiometry and reaction time .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography (if crystalline) provides absolute stereochemical configuration. Purity is assessed via Reverse-Phase HPLC with UV detection, and thermal stability is studied using Differential Scanning Calorimetry (DSC) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodology : Begin with in vitro screening against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For antimicrobial or anticancer activity, use cell viability assays (MTT/XTT) on relevant cell lines. Dose-response curves (IC₅₀/EC₅₀) and selectivity indices (compared to healthy cells) should be calculated. Reference compounds with known activity (e.g., staurosporine for kinases) serve as positive controls .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., kinases, GPCRs). Parameterize the force field to account for the morpholine oxygen’s polarity and pyridazinyl π-π stacking. Validate predictions with Surface Plasmon Resonance (SPR) to measure binding kinetics (Kon/Koff) and compare with experimental IC₅₀ values .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

- Methodology : Perform systematic SAR by synthesizing analogs with single-point modifications (e.g., replacing pyridazine with pyridine or morpholine with piperidine). Use statistical tools like Principal Component Analysis (PCA) to correlate structural features (logP, polar surface area) with activity. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

- Methodology : Chiral chromatography or asymmetric catalysis (e.g., Evans oxazolidinones) can control stereochemistry at the pyrrolidine C3 position. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. For diastereomers, leverage NOESY NMR to confirm spatial arrangements of substituents .

Q. What advanced techniques quantify metabolic stability and toxicity in preclinical models?

- Methodology : Use liver microsomes (human/rodent) to assess Phase I metabolism (CYP450-mediated oxidation). LC-MS/MS identifies metabolites, while Ames tests and hERG channel inhibition assays evaluate genotoxicity and cardiotoxicity. For in vivo studies, administer the compound to rodent models and measure plasma half-life (t½) and bioavailability (F%) .

Methodological Tables

Key Considerations for Researchers

- Contradictory Data : Cross-reference synthetic protocols (e.g., vs. 3) to identify critical variables (e.g., solvent choice, catalyst loading).

- Biological Activity : Prioritize targets with structural homology to known active compounds (e.g., morpholine-containing kinase inhibitors in ).

- Scalability : Transition from batch to flow chemistry for high-purity gram-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.